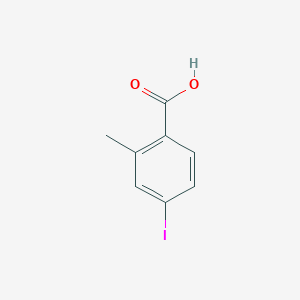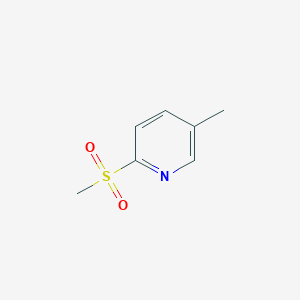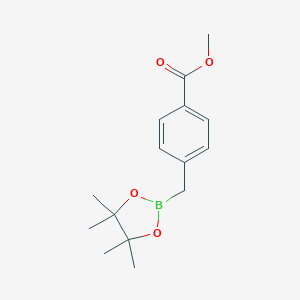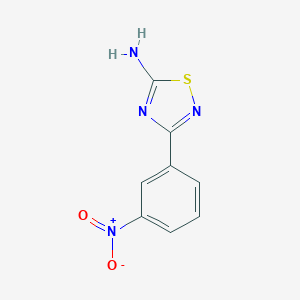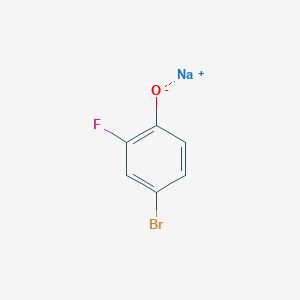
Sodium 4-bromo-2-fluorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-bromo-2-fluorophenolate is a chemical compound with the molecular formula C₆H₃BrFNaO. It is a phenolate derivative, characterized by the presence of bromine and fluorine substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-bromo-2-fluorophenolate can be synthesized through the reaction of 4-bromo-2-fluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium phenolate salt. The reaction can be represented as follows:
C6H3BrF(OH)+NaOH→C6H3BrF(ONa)+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenolate group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-methoxy-2-fluorophenolate or 4-bromo-2-methoxyphenolate can be formed.
Oxidation Products: Oxidized derivatives like quinones may be produced.
Reduction Products: Reduced forms of the phenolate, such as hydroquinones, can be obtained.
Scientific Research Applications
Sodium 4-bromo-2-fluorophenolate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and clinical trials.
Mechanism of Action
The mechanism of action of sodium 4-bromo-2-fluorophenolate involves its interaction with molecular targets, such as enzymes or receptors. The phenolate group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
- Sodium 4-bromo-2-chlorophenolate
- Sodium 4-bromo-2-iodophenolate
- Sodium 4-chloro-2-fluorophenolate
Comparison: Sodium 4-bromo-2-fluorophenolate is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. Compared to its analogs, such as sodium 4-bromo-2-chlorophenolate, the fluorine atom in this compound provides higher electronegativity, potentially leading to different reactivity and interaction profiles .
Properties
IUPAC Name |
sodium;4-bromo-2-fluorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYAMCEOQBFML-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635433 |
Source


|
| Record name | Sodium 4-bromo-2-fluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154868-20-9 |
Source


|
| Record name | Sodium 4-bromo-2-fluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
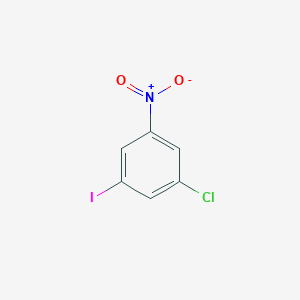
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
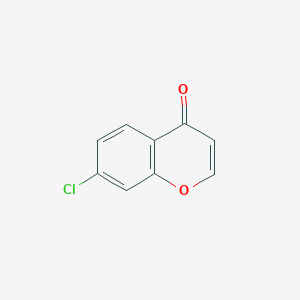
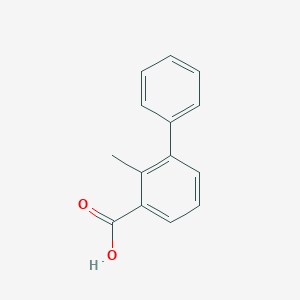
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
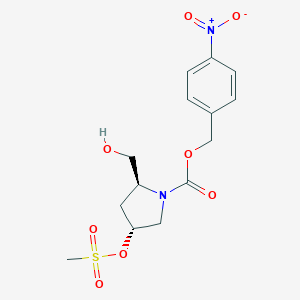
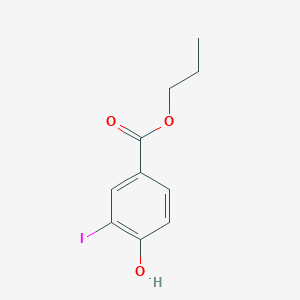
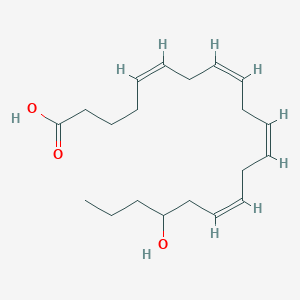
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
